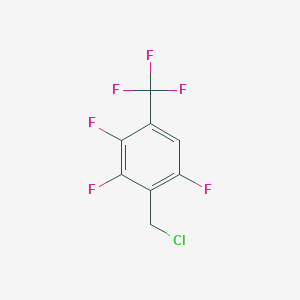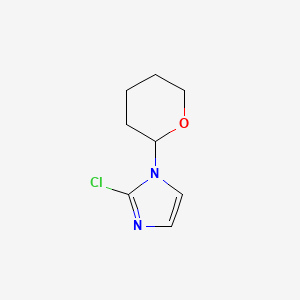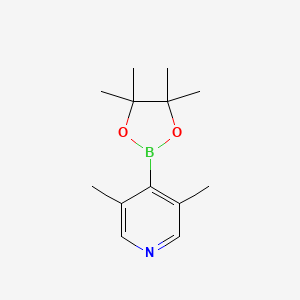
4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . These reagents are generally environmentally benign, relatively stable, and readily prepared .
Synthesis Analysis
The synthesis of organoboron reagents like this compound often involves the use of pinacol boronic esters . These esters are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, is reported to be catalytic for 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
Organoboron reagents are key components in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of organoboron reagents like this compound are tailored for application under specific Suzuki–Miyaura coupling conditions . These reagents are generally environmentally benign, relatively stable, and readily prepared .科学的研究の応用
Analytical Challenges and Strategies
Pinacolboronate esters, such as 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction for synthesizing complex molecules. However, these esters, including 2-aminopyrimidine-5-pinacolboronate ester, present unique analytical challenges due to their facile hydrolysis into boronic acids, which are poorly soluble in organic solvents. To address these challenges, unconventional approaches involving non-aqueous and aprotic diluents, and highly basic mobile phases with ion pairing reagents in reversed-phase separation, have been developed for stabilizing and adequately solubilizing these compounds for purity analysis (Zhong et al., 2012).
Metal- and Additive-Free Photoinduced Borylation
The photoinduced borylation method provides a simple, metal- and additive-free approach to convert haloarenes directly to boronic acids and esters. This protocol does not require expensive metal catalysts or ligands and produces easy-to-remove by-products, making it a valuable tool in areas such as drug discovery and catalysis where materials with low levels of transition metal contamination are essential (Mfuh et al., 2017).
Lewis Acid Receptors of Fluoride Ions
Organoboron compounds like pinacol ester of 2,4,6-trifluorophenylboronic acid have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, although challenges such as non-Nernstian slopes in acidic conditions due to the lability of the B-O bond have been observed. This behavior necessitates further research into the stoichiometry of boronic acid-fluoride complexes and their equilibrium concentrations in membranes (Jańczyk et al., 2012).
Synthesis of 3-Amino-Imidazopyridines
The synthesis of various 2,6-disubstituted-3-amino-imidazopyridines through a microwave-assisted one-pot cyclization/Suzuki coupling approach showcases the utility of 2-aminopyridine-5-boronic acid pinacol ester as a versatile building block. This method emphasizes the tolerance of the boronate functional group to Lewis acid catalyzed cyclizations, highlighting its potential in creating diverse compound libraries (Dimauro & Kennedy, 2007).
作用機序
Target of Action
Boronic esters, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of boronic esters involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new palladium-carbon bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds through Suzuki-Miyaura cross-coupling . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
It’s known that the stability of boronic esters can be influenced by environmental conditions . For instance, phenylboronic pinacol esters have been found to be only marginally stable in water, with their rate of hydrolysis influenced by the pH and the substituents in the aromatic ring .
Result of Action
The result of the action of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Additionally, the storage temperature and conditions can also impact the stability of this compound .
Safety and Hazards
While specific safety and hazard information for 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester was not found, it’s important to note that chemicals of this nature can be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may have acute oral toxicity and cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
将来の方向性
The future directions in the research and application of organoboron reagents like 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester could involve the development of new borane reagents and the further exploration of protodeboronation . Protodeboronation is not well developed but has been reported to be catalytic for 1°, 2°, and 3° alkyl boronic esters . This could open up new possibilities for the use of these reagents in organic synthesis.
特性
IUPAC Name |
4-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(14)9(7)13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSFMNKAPYKDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
